Phenethyl 4-ANPP

Pharmacology Opioid Receptor In Vitro Assay

Phenethyl 4-ANPP (CAS 2712312-12-2), formally N-phenyl-N,1-bis(2-phenylethyl)piperidin-4-amine, is a synthetic organic compound with the molecular formula C27H32N2 and a molecular weight of 384.56 g/mol. It is classified as a μ-opioid receptor (MOR) agonist and is structurally analogous to fentanyl and related synthetic opioids.

Molecular Formula C27H32N2
Molecular Weight 384.6 g/mol
CAS No. 2712312-12-2
Cat. No. B10783302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl 4-ANPP
CAS2712312-12-2
Molecular FormulaC27H32N2
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N(CCC2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC=CC=C4
InChIInChI=1S/C27H32N2/c1-4-10-24(11-5-1)16-20-28-21-18-27(19-22-28)29(26-14-8-3-9-15-26)23-17-25-12-6-2-7-13-25/h1-15,27H,16-23H2
InChIKeyCLASASUPPQKQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl 4-ANPP (CAS 2712312-12-2): What Forensic and Research Laboratories Need to Know


Phenethyl 4-ANPP (CAS 2712312-12-2), formally N-phenyl-N,1-bis(2-phenylethyl)piperidin-4-amine, is a synthetic organic compound with the molecular formula C27H32N2 and a molecular weight of 384.56 g/mol . It is classified as a μ-opioid receptor (MOR) agonist and is structurally analogous to fentanyl and related synthetic opioids . Its primary utility lies not as a therapeutic or bioactive molecule, but as a forensic marker: it is a characteristic byproduct formed during specific illicit fentanyl synthesis pathways, and it is predominantly sourced as an analytical reference standard for toxicology and drug intelligence purposes [1].

Why a Generic Fentanyl Analog Reference Standard Cannot Replace Phenethyl 4-ANPP in Forensic Attribution


Procuring a generic reference standard for fentanyl analogs or substituting with common markers like 4-ANPP (despropionyl fentanyl) is insufficient for accurate forensic attribution. Phenethyl 4-ANPP is not just another fentanyl impurity; it is a specific diagnostic marker that distinguishes between different clandestine synthesis routes. While 4-ANPP is a ubiquitous precursor and impurity found across multiple fentanyl manufacturing methods, phenethyl 4-ANPP is uniquely and reliably generated via the Gupta-patent route [1]. Furthermore, unlike many fentanyl analogs which exhibit potent opioid activity, phenethyl 4-ANPP has negligible MOR activation, confirming that its value is entirely in its forensic signature, not its pharmacology [2]. Using the correct standard is therefore mandatory for unambiguous method validation and confident route attribution.

Quantitative Differentiation of Phenethyl 4-ANPP: Comparative Evidence for Forensic Sourcing


MOR Activation Potency: Phenethyl 4-ANPP vs. Fentanyl in a Cell-Based Assay

Phenethyl 4-ANPP exhibits negligible in vitro opioid activity compared to fentanyl. In a cell-based µ-opioid receptor (MOR) recruitment assay, the MOR activation caused by 100 µM phenethyl 4-ANPP was comparable to that of a 0.001 µM (1 nM) concentration of fentanyl [1]. This indicates a potency differential of approximately 100,000-fold, establishing that phenethyl 4-ANPP is a marginally active byproduct rather than a pharmacologically relevant opioid.

Pharmacology Opioid Receptor In Vitro Assay

Synthetic Route Specificity: Phenethyl 4-ANPP as a Gupta-Patent Marker vs. 4-ANPP Ubiquity

Phenethyl 4-ANPP is a route-specific impurity that reliably indicates a shift in fentanyl production from the traditional Siegfried/Janssen routes to the Gupta-patent route [1]. In contrast, 4-ANPP (despropionyl fentanyl) is a common impurity found across multiple fentanyl synthesis methods, including those using the Siegfried, Janssen, or Gupta patents, and is also a known metabolite, limiting its specificity [2].

Forensic Chemistry Synthetic Impurity Chemical Attribution

Detection Frequency in U.S. Fentanyl Seizures: Phenethyl 4-ANPP Prevalence Data

Between the fourth quarter of 2019 and the third quarter of 2020, phenethyl 4-ANPP was detected in 25 out of 1,054 fentanyl cases analyzed in the United States [1]. This detection frequency, while not ubiquitous, indicates a quantifiable presence in the illicit drug supply and serves as a baseline for monitoring shifts in clandestine manufacturing practices.

Epidemiology Forensic Intelligence Drug Seizure

Analytical Detection: Phenethyl 4-ANPP Identified in Paper Spray-MS and LC-QTOF-MS Methods

Phenethyl 4-ANPP has been successfully detected and analyzed using modern mass spectrometry techniques. It was included as one of seven fentanyl-related compounds analyzed by paper spray-mass spectrometry (PS-MS) for the collection and analysis from shipping materials [1]. Additionally, its identification in seized samples and biological matrices has been confirmed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) [2]. This demonstrates the compound's compatibility with both targeted and non-targeted analytical workflows.

Analytical Chemistry Mass Spectrometry Method Validation

Predicted Physicochemical Properties: Phenethyl 4-ANPP vs. 4-ANPP

Computational predictions indicate significant differences in lipophilicity and bioavailability parameters between phenethyl 4-ANPP and the common impurity 4-ANPP. The predicted LogP for phenethyl 4-ANPP is 6.75, whereas 4-ANPP has a predicted LogP of approximately 3.0 . This substantial difference in lipophilicity directly impacts chromatographic retention behavior and potential biological membrane permeability, necessitating distinct analytical standards for accurate quantification.

Chemoinformatics ADME Physicochemical Properties

Primary Research and Industrial Applications for Phenethyl 4-ANPP (CAS 2712312-12-2)


Forensic Attribution and Intelligence: Tracking the Gupta-Patent Fentanyl Synthesis Route

Forensic chemists and drug intelligence units should prioritize the procurement of phenethyl 4-ANPP as a certified reference standard for impurity profiling. Its presence in a seized fentanyl sample serves as a definitive chemical attribution signature (CAS) that the material was produced using the Gupta-patent route, distinguishing it from the more traditional Siegfried and Janssen methods [1]. This information is crucial for law enforcement agencies to monitor clandestine laboratory tactics and inform precursor control policy.

Toxicology and Public Health Surveillance: Confirming Fentanyl Exposure Route

Clinical and forensic toxicology laboratories can utilize phenethyl 4-ANPP as a specific marker in biological samples (e.g., blood, urine, hair) to provide evidence of exposure to fentanyl manufactured via the Gupta-patent route [2]. As this compound has negligible MOR activity, its detection in a post-mortem or clinical case does not confound the interpretation of the toxicological effects, which can be attributed to the primary drug (e.g., fentanyl) or other potent analogs. This enables more nuanced public health surveillance of changing drug supply compositions.

Analytical Method Development and Validation for Novel Psychoactive Substances (NPS)

Mass spectrometry laboratories developing targeted or non-targeted screening methods for fentanyl analogs and impurities should include phenethyl 4-ANPP in their analyte panel. The compound's successful inclusion in published LC-QTOF-MS and paper spray-MS workflows confirms its amenability to these techniques [3]. A pure reference standard is mandatory for validating retention time, optimizing MS/MS transitions, and establishing limits of detection (LOD) and quantitation (LOQ) in validated forensic methods.

Academic Research into Illicit Drug Synthesis and Forensic Chemistry

Academic groups focused on the chemistry of clandestine drug manufacture, impurity profiling, or the development of new analytical methodologies for emerging synthetic opioids will find phenethyl 4-ANPP an essential tool. Its role as a route-specific byproduct makes it a model compound for studying reaction mechanisms and the development of novel chemical attribution signatures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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